molecular formula C18H17FN2OS B2665582 8-fluoro-2-methyl-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione CAS No. 892305-23-6

8-fluoro-2-methyl-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione

Cat. No. B2665582
CAS RN: 892305-23-6
M. Wt: 328.41
InChI Key: USHIUJKTPUMJTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-fluoro-2-methyl-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione is a useful research compound. Its molecular formula is C18H17FN2OS and its molecular weight is 328.41. The purity is usually 95%.
BenchChem offers high-quality 8-fluoro-2-methyl-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-fluoro-2-methyl-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of compounds similar to the specified chemical, including various oxadiazole derivatives, involves multi-component reactions such as the Biginelli condensation. For example, Sedova et al. (2017) explored the synthesis of 11-acetyl-8-bromo-2-methyl-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-4(3H)-one and its thione derivative, observing slow isomerization in DMSO solution and deacetylation in boiling ethanol in the presence of HCl (Sedova, Krivopalov, & Shkurko, 2017). Similarly, Gumus et al. (2018) provided experimental and theoretical studies on 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine, highlighting molecular structures, vibrational frequencies, and surface properties (Gumus, Kansız, Aydemir, Gorobets, & Dege, 2018).

Potential Applications

  • Anticancer Activity

    A study by Dash et al. (2011) on novel 3,5-disubstituted 1,3,4-oxadiazole-2-thione derivatives demonstrated significant anticancer activity in an EAC animal model, suggesting the potential of oxadiazole derivatives as anticancer molecules (Dash, Kumar, Singh, Maiti, & Maity, 2011).

  • Antibacterial Activity

    Inoue et al. (1994) synthesized a novel series of thiazolopyrazine-incorporated tetracyclic quinolone antibacterials, which showed potent activity against Gram-positive and Gram-negative bacteria, including MRSA isolates, underlining the broad scope of applications for similar structures in addressing antibiotic resistance (Inoue, Kondo, Taguchi, Jinbo, Sakamoto, & Tsukamoto, 1994).

  • Insecticidal Activity

    Mohan et al. (2004) reported on the synthesis of 1,3,4-oxadiazole derivatives containing a phenoxyfluorophenyl group, which exhibited low insecticidal activity against certain crop pests, indicating the potential for agricultural applications (Mohan, Vishalakshi, Bhat, Rao, & Kendappa, 2004).

properties

IUPAC Name

4-fluoro-9-methyl-10-(4-methylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2OS/c1-11-3-6-13(7-4-11)21-17(23)20-15-10-18(21,2)22-16-8-5-12(19)9-14(15)16/h3-9,15H,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHIUJKTPUMJTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=S)NC3CC2(OC4=C3C=C(C=C4)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-fluoro-2-methyl-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.